3,3-Difluoropentane-1-sulfonamide

Description

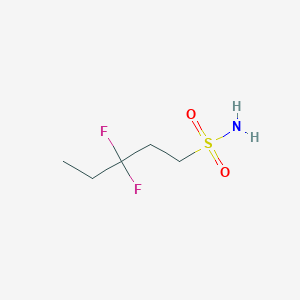

3,3-Difluoropentane-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a pentane backbone with two fluorine atoms at the 3rd carbon and a sulfonamide functional group at the terminal position. The fluorine atoms likely enhance metabolic stability and lipophilicity, while the sulfonamide group may confer hydrogen-bonding capacity for target interactions .

Properties

IUPAC Name |

3,3-difluoropentane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEPIWPANIXINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCS(=O)(=O)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the reaction of 3,3-difluoropentane with a sulfonamide reagent under suitable conditions . The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities with high purity.

Chemical Reactions Analysis

3,3-Difluoropentane-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include alkoxides, thiolates, and amines.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines.

Scientific Research Applications

3,3-Difluoropentane-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including agrochemicals and materials with specific properties.

Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 3,3-Difluoropentane-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound by influencing its electronic and steric properties .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis Challenges: Fluorinated sulfonamides like this compound often require specialized fluorination techniques (e.g., DAST or Deoxo-Fluor reagents), which may complicate large-scale production compared to non-fluorinated analogs.

- Regulatory and Safety Data : Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s SDS highlights stringent handling protocols for sulfonates, suggesting analogous safety considerations for sulfonamides (e.g., skin/eye irritation risks) .

Biological Activity

Overview

3,3-Difluoropentane-1-sulfonamide (DFPS) is an organic compound characterized by the molecular formula CHFNOS and a molecular weight of 187.21 g/mol. This compound is notable for its unique structural features, particularly the presence of fluorine atoms and a sulfonamide group, which contribute to its biological activity and potential applications in medicinal chemistry and organic synthesis .

The biological activity of DFPS is largely attributed to its interaction with various molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates or inhibitors, allowing DFPS to bind effectively to active sites. The fluorine atoms enhance the compound's binding affinity and selectivity by modifying its electronic and steric properties .

Enzyme Inhibition

DFPS has been studied for its potential as an enzyme inhibitor. The sulfonamide moiety is known to interact with the active sites of certain enzymes, potentially leading to the modulation of their activity. This feature makes DFPS a candidate for further research in drug development targeting specific enzymatic pathways.

Toxicological Studies

Recent studies have evaluated the developmental toxicity of similar fluorinated compounds using model organisms like zebrafish. While specific data on DFPS is limited, the insights gained from related compounds suggest that fluorinated sulfonamides can impact gene expression and cause morphological abnormalities in developing organisms .

Comparative Analysis

To better understand DFPS's biological activity, it can be compared with other sulfonamide derivatives:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3,3-Difluoropentane-1-sulfonic acid | Sulfonic acid | Lacks amine functionality |

| 3,3-Difluoropentane-1-amine | Amine | Different functional group |

| 3,3-Difluoropentane-1-thiol | Thiol | Contains a thiol group |

The distinct combination of fluorine atoms and the sulfonamide group in DFPS imparts unique chemical properties that may enhance its biological activity compared to these related compounds.

Medicinal Chemistry

DFPS serves as a valuable building block in the synthesis of pharmaceutical compounds. Its ability to interact with biological systems makes it an important candidate for developing new therapeutic agents targeting diseases linked to enzyme dysfunction.

Organic Synthesis

In organic synthesis, DFPS is utilized as an intermediate for creating more complex molecules. Its unique properties allow chemists to explore new pathways in synthesizing agrochemicals and materials with specialized functions.

Case Studies and Findings

Research into the biological effects of fluorinated compounds has shown that their structural modifications can lead to significant changes in bioactivity. For instance, studies have demonstrated that short-chain perfluorinated sulfonamides exhibit varying degrees of toxicity and bioaccumulation potential in aquatic organisms . Although specific case studies on DFPS are sparse, these findings highlight the importance of understanding how structural variations influence biological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.